molecular formula C19H16N2O4 B11637210 4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid

4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid

Cat. No.: B11637210
M. Wt: 336.3 g/mol
InChI Key: LHSUTBGPVJHKPC-UHFFFAOYSA-N
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Description

Crystallographic Analysis and Stereochemical Configuration

X-ray crystallography studies of the enantiomerically pure (+)-form (GAT107) revealed a tricyclic system with fused cyclopentene and quinoline rings. The absolute configuration was determined as 3aR,4S,9bS through anomalous dispersion methods (Figure 1). The cyclopentene ring adopts an envelope conformation, with C3a deviating by 0.58 Å from the plane formed by C4-C9b. Critical bond parameters include:

Parameter Value
C4-N1 bond length 1.467 Å
C8-C9b-C3a angle 108.7°
Torsion (C3a-C4-C9b-C8) -32.4°

The 3-nitrophenyl substituent at C4 exhibits a dihedral angle of 54.3° relative to the quinoline plane, creating a chiral environment that stabilizes through π-stacking interactions between the nitro group and quinoline aromatic system. NOESY correlations confirmed the cis orientation of the cyclopentene and aryl substituents, with strong nuclear Overhauser effects observed between H3a (δ 3.12 ppm) and H4 (δ 4.85 ppm).

Crystallographic packing analysis revealed dimeric associations mediated by carboxylic acid hydrogen bonds (O···O distance = 2.65 Å), forming extended chains along the b-axis. The nitro group participates in secondary C-H···O interactions (2.89 Å), contributing to lattice stability.

Comparative Study of Tautomeric Forms

The carboxylic acid moiety at C8 exhibits limited tautomeric flexibility due to conjugation with the quinoline π-system. Solid-state infrared spectroscopy showed a strong carbonyl stretch at 1685 cm⁻¹ characteristic of the keto form, with no observable enol tautomer signals between 1620-1640 cm⁻¹. Solution-phase ¹H NMR studies in DMSO-d₆ revealed a deshielded carboxylic proton at δ 12.87 ppm (W₁/₂ = 8.4 Hz), inconsistent with rapid proton exchange processes.

Three potential tautomeric forms were computationally evaluated at the B3LYP/6-311+G(d,p) level:

  • Keto form (dominant) : Energy = 0.0 kcal/mol
  • Enol form : Energy = +9.3 kcal/mol
  • Zwitterionic form : Energy = +15.7 kcal/mol

The high energy barrier (>25 kcal/mol) for enolization, calculated via transition state optimization, precludes spontaneous tautomerism under standard conditions.

Conformational Dynamics via Molecular Modeling

Molecular dynamics simulations (AMBER force field, 100 ns trajectory) identified three primary conformational states of the cyclopentene ring:

Conformation Population (%) ΔG (kcal/mol)
Envelope 62.4 0.0
Half-chair 28.1 +0.8
Twist-boat 9.5 +1.9

The 3-nitrophenyl group undergoes restricted rotation with a rotational barrier of 12.3 kcal/mol, calculated through potential energy surface scans at the M06-2X/def2-TZVP level. Metastable conformers were identified where the nitro group's oxygen atoms form intramolecular hydrogen bonds with the carboxylic proton (O···H distance = 2.3 Å in 8.7% of frames).

QM/MM simulations of the Povarov cyclization precursor revealed a chair-like transition state (ΔG‡ = 18.9 kcal/mol) that dictates the cis-diastereoselectivity observed in synthetic routes. The reaction coordinate analysis showed synchronous bond formation between the imine nitrogen (N1) and cyclopentadiene carbons (C3a and C9b), with bond lengths evolving from 2.15 Å to 1.48 Å over 320 fs.

Properties

IUPAC Name

4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4/c22-19(23)12-7-8-17-16(10-12)14-5-2-6-15(14)18(20-17)11-3-1-4-13(9-11)21(24)25/h1-5,7-10,14-15,18,20H,6H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHSUTBGPVJHKPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2C1C(NC3=C2C=C(C=C3)C(=O)O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Knoevenagel Condensation and Cyclization

A solvent-free fusion method is widely employed for constructing the quinoline core. In one protocol, 5-(3-nitrobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione is synthesized via Knoevenagel condensation of barbituric acid and 3-nitrobenzaldehyde in ethanol under reflux . Subsequent cyclization with sulfanilamides in a sealed tube (170–212°C) yields the tetrahydrocyclopenta[c]quinoline scaffold . The carboxylic acid moiety is introduced through hydrolysis of ester intermediates under basic conditions (e.g., NaOH, 10% aqueous solution) .

Key Reaction Parameters

StepReagents/ConditionsYield
Knoevenagel CondensationBarbituric acid, 3-nitrobenzaldehyde, EtOH, reflux85%
CyclizationSulfanilamide, sealed tube, 200°C78%
HydrolysisNaOH (10%), reflux, H₂SO₄ acidification92%

Transition Metal-Catalyzed Oxidation

Oxidation of halomethyl precursors offers a direct route to carboxylic acids. A patent describes the oxidation of 6-bromomethyl-quinoxaline using Pd/C (5% loading) under oxygen pressure (20 atm) at 140°C for 24 hours . While originally applied to quinoxaline derivatives, this method is adaptable to cyclopentaquinolines by substituting the starting material with 8-bromomethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline .

Optimized Conditions

  • Catalyst: Pd/C (5%)

  • Solvent: H₂O/MeOH (1:1)

  • Temperature: 140°C

  • Pressure: 20 atm O₂

  • Yield: 80%

Suzuki-Miyaura Cross-Coupling

The nitrophenyl group is introduced via palladium-catalyzed cross-coupling. A reported synthesis of analogous compounds uses 3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-boronic acid and 1-bromo-3-nitrobenzene under Suzuki conditions :

  • Reagents : Pd(OAc)₂ (0.02 mmol), PPh₃ (0.06 mmol), K₂CO₃ (2 mmol), DMF/H₂O (1:1).

  • Conditions : 100°C, 24 h under N₂.

  • Post-treatment : Extraction with EtOAc, column chromatography (hexane/EtOAc 7:3) .

Performance Metrics

ParameterValue
Isolated Yield75%
Purity (HPLC)>98%

Carbonylation-Decarboxylation Approach

A Chinese patent (CN101781247B) outlines a two-step synthesis:

  • Carbonylation : 3,4-dichloroisoquinoline reacts with CO (40 atm) in methanol using PdCl₂/PPh₃ at 160°C, forming dimethyl 3,4-isoquinolinedicarboxylate .

  • Decarboxylation : Heating the diester in anisole at 153°C for 4 hours selectively removes one carboxyl group, yielding the monocarboxylic acid .

Scalability Data

Scale (kg)Yield (Carbonylation)Yield (Decarboxylation)
185%72%
1082%70%

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
Knoevenagel-CyclizationHigh regioselectivityHigh temperatures required70–85%
Suzuki Cross-CouplingPrecise nitrophenyl incorporationPd catalysts costly65–75%
CarbonylationScalable for industrial useHigh-pressure equipment needed70–85%
Green SynthesisEnvironmentally friendlyLimited substrate scope50–65%

Chemical Reactions Analysis

Types of Reactions

4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated quinoline derivatives.

Scientific Research Applications

Anticancer Properties

Research indicates that 4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid exhibits significant anticancer activity. The mechanisms of action include:

  • Inhibition of SIRT3 : This compound may inhibit SIRT3, a mitochondrial deacetylase involved in cancer metabolism, thereby affecting cancer cell survival and proliferation.
  • Induction of Apoptosis : Studies have shown that derivatives of this compound can induce apoptosis in cancer cells through intrinsic pathways.

Case Studies :

  • In Vitro Studies : Various studies utilized MTT assays to evaluate the cytotoxic effects against different cancer cell lines. Results indicated a dose-dependent reduction in cell viability.
  • Structure-Activity Relationship (SAR) : Modifications to the carboxylic acid group and alterations in the quinoline nucleus significantly influence biological activity. Larger substituents on the aromatic rings often correlate with increased potency against targeted cells.

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. The mechanism often involves interference with bacterial DNA synthesis or function due to the reactive intermediates formed from the nitro group.

Summary of Biological Activities

Activity TypeCompound ClassMechanism of ActionReference
AnticancerQuinoline DerivativesSIRT3 Inhibition
AnticancerTetrahydroquinolinesApoptosis Induction
AntimicrobialBenzo[c]quinolinesDNA Synthesis Interference

Applications in Drug Development

The unique structural characteristics of 4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid make it a promising candidate for drug development. Its ability to modulate various cellular pathways positions it as a potential lead compound in the design of new therapeutic agents targeting cancer and infectious diseases.

Research Findings

  • In Vitro Activity : The compound has demonstrated cytotoxic effects against multiple cancer cell lines, suggesting its potential as an anticancer agent.
  • Mechanistic Insights : Studies have revealed that the nitro group can be bioreduced to form reactive intermediates that interact with cellular components, enhancing its biological effects.

Comparison with Similar Compounds

Sulfonamide Derivatives (α7 nAChR Modulators)

Compound Name Substituent at Position 4 Position 8 Group Pharmacological Activity Reference
4BP-TQS 4-Bromophenyl Sulfonamide Allosteric agonist-positive allosteric modulator (ago-PAM) of α7 nAChRs; induces sustained activation
TQS 1-Naphthyl Sulfonamide Type II positive allosteric modulator (PAM) of α7 nAChRs; lacks intrinsic agonist activity
4FP-TQS 4-Fluorophenyl Sulfonamide Potentiator of acetylcholine responses; antagonizes 4BP-TQS-mediated agonist activity
4CP-TQS / 4IP-TQS 4-Chlorophenyl / 4-Iodophenyl Sulfonamide Allosteric agonists with distinct activation/inactivation kinetics compared to 4BP-TQS

Key Findings :

  • The bromine atom in 4BP-TQS is crucial for ago-PAM activity. Halogen substitution (Br → F, Cl, I) alters agonist potency and channel desensitization rates .
  • Fluorine substitution (4FP-TQS) eliminates agonist activity but retains PAM functionality, highlighting the sensitivity of α7 nAChRs to minor structural changes .

Carboxylic Acid Derivatives (GPER Ligands)

Compound Name Substituent at Position 4 Position 8 Group Pharmacological Activity Reference
Target Compound 3-Nitrophenyl Carboxylic Acid Antiproliferative agent targeting GPER in renal, liver, and pancreatic cancers
G1-PABA 6-Bromobenzo[d][1,3]dioxol-5-yl Carboxylic Acid Precursor for GPER ligands; moderate activity in cancer cell lines
Compound 5 () 3-Methoxyphenyl Carboxylic Acid Reduced antiproliferative activity compared to nitrophenyl analog
G-1 (GPER agonist) 6-Bromobenzo[d][1,3]dioxol-5-yl Ketone Selective GPR30 agonist; induces calcium mobilization

Key Findings :

  • The 3-nitrophenyl group in the target compound enhances antiproliferative activity compared to brominated (G1-PABA) or methoxylated (Compound 5) analogs, likely due to improved electron-withdrawing effects and receptor interactions .
  • G-1, a ketone derivative, demonstrates GPER selectivity but lacks the carboxylic acid moiety, underscoring the role of the C8 group in modulating solubility and target engagement .

Substituent Variations at Position 8

Compound Name Position 8 Group Biological Target Activity Reference
Target Compound Carboxylic Acid GPER Antiproliferative activity via GPER-mediated pathways
4BP-TQS Sulfonamide α7 nAChR Ago-PAM activity
4-(Ethoxycarbonyl)-... () Ethoxycarbonyl Not reported Improved lipophilicity; potential prodrug strategy
Compound Z () Carboxylic Acid BK channels Activates BK channels independent of β1-subunit

Key Findings :

  • Ethoxycarbonyl substitution () may serve as a prodrug strategy, masking the carboxylic acid to enhance bioavailability .

Structural-Activity Relationship (SAR) Insights

  • Position 4: Electron-withdrawing groups (e.g., NO₂ in the target compound, Br in 4BP-TQS) enhance receptor binding and metabolic stability. Bulky substituents (e.g., naphthyl in TQS) influence allosteric site interactions in α7 nAChRs .
  • Position 8 :
    • Carboxylic acid derivatives favor GPER targeting, while sulfonamides are critical for α7 nAChR modulation .
  • Stereochemistry :
    • The (3aS,4R,9bR)-configuration in the target compound is essential for antiproliferative activity; enantiomeric mismatches abolish efficacy .

Biological Activity

4-(3-Nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid is a complex organic compound belonging to the quinoline family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, focusing on antibacterial properties, cytotoxicity, and enzyme inhibition.

  • Molecular Formula: C₁₉H₁₆N₂O₄
  • Molecular Weight: 336.35 g/mol
  • CAS Number: 306969-25-5

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of various derivatives of quinoline compounds, including 4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid. The compound was tested against several bacterial strains using the agar diffusion method.

Bacterial Strain Activity
Staphylococcus aureus (S. aureus)Significant antibacterial activity
Bacillus subtilis (B. subtilis)Significant antibacterial activity
Escherichia coli (E. coli)Moderate antibacterial activity
Pseudomonas aeruginosa (P. aeruginosa)Weak inhibition
Methicillin-resistant S. aureus (MRSA)Moderate antibacterial activity

The compound showed promising results against S. aureus and B. subtilis, indicating its potential as a therapeutic agent against Gram-positive bacteria .

Cytotoxicity Studies

Cytotoxicity assays were performed using mouse macrophage cell lines (RAW 264.7) to evaluate the safety profile of the compound. The results indicated that:

Compound IC50 (μg/mL)
4-(3-Nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid56.8
Control (Ampicillin)Similar cytotoxicity profile

The low cytotoxicity values suggest that this compound has a favorable safety profile for further development as an antibacterial agent .

Enzyme Inhibition

The compound has been studied for its inhibitory effects on specific enzymes relevant to various biochemical pathways. Its structure allows it to interact with enzymes involved in inflammation and cancer pathways. Preliminary findings indicate that it may act as a competitive inhibitor for certain targets, which could lead to therapeutic applications in treating inflammatory diseases and cancer .

Case Studies

  • Antibacterial Evaluation : A study synthesized several derivatives of quinoline compounds and tested their antibacterial activities against multiple strains. The results indicated that structural modifications significantly enhanced antibacterial efficacy, with the nitrophenyl group contributing to increased lipophilicity and activity against S. aureus and E. coli .
  • Cytotoxicity Assessment : In a separate study focusing on the cytotoxic effects of quinoline derivatives in RAW 264.7 cells, it was found that compounds with longer side chains exhibited lower IC50 values, indicating higher potency with reduced toxicity .

Q & A

Q. What are the common synthetic routes for 4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid, and how can intermediates be characterized?

  • Methodological Answer : Synthesis typically involves cyclization and functionalization steps. For example, substituted quinolinecarboxylic acids can be prepared via thermal lactamization catalyzed by polyphosphoric acid (PPA) using precursors like 8-nitro-1,4-dihydroquinoline derivatives. Key intermediates (e.g., 8-amino-7-[(2-carboxyethyl)thio]-1,4-dihydroquinoline-3-carboxylic acid) are characterized using NMR, IR, and mass spectrometry . Reduction of nitro groups (e.g., using Sn/HCl) and subsequent coupling with aryl moieties (e.g., 3-nitrophenyl) are critical steps. X-ray crystallography (as in 3-chloro-2,4,5-trifluorobenzoic acid intermediates) can confirm stereochemistry and intermolecular interactions .

Q. How is the structural identity of this compound validated in academic research?

  • Methodological Answer : Structural validation combines spectroscopic and crystallographic methods:
  • NMR : Assign signals for the cyclopentaquinoline core, nitrophenyl group, and carboxylic acid proton.
  • X-ray crystallography : Resolves bond angles, dihedral angles (e.g., carboxyl group vs. aromatic ring), and hydrogen-bonding patterns (e.g., carboxylic acid dimers) .
  • Mass spectrometry : Confirms molecular weight and fragmentation patterns.

Q. What biological activities are associated with structurally similar quinolinecarboxylic acids?

  • Methodological Answer : Analogous compounds (e.g., fluoroquinolones) exhibit antibacterial, antitumor, and anti-inflammatory properties. For example:
  • Fluoroquinolones target DNA gyrase in bacteria .
  • Ethyl 3-(aryldiazenyl)-7-oxo-dihydropyrido[2,3-f]quinoxaline-8-carboxylates show antitumor activity via topoisomerase inhibition .
    Screening involves in vitro assays (e.g., MIC for antibacterial activity, MTT for cytotoxicity) and in silico docking to predict target binding.

Advanced Research Questions

Q. How can researchers optimize low yields in the cyclization step during synthesis?

  • Methodological Answer : Low yields in cyclization (e.g., lactamization) may arise from steric hindrance or competing side reactions. Strategies include:
  • Catalyst screening : Replace PPA with milder acids (e.g., Eaton’s reagent) to reduce decomposition .
  • Solvent optimization : Use polar aprotic solvents (DMF, DMSO) to stabilize transition states.
  • Temperature control : Gradual heating (e.g., 70–80°C) minimizes by-products .
    Monitor reaction progress via TLC or HPLC-MS to isolate intermediates.

Q. What computational methods are used to predict the compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular docking : Software like AutoDock Vina or Schrödinger models binding to targets (e.g., DNA gyrase, kinases). Focus on the carboxylic acid and nitrophenyl groups for hydrogen bonding and π-π stacking .
  • MD simulations : Assess stability of ligand-target complexes over 100+ ns trajectories (tools: GROMACS, AMBER).
    Validate predictions with mutagenesis studies or competitive binding assays.

Q. How can researchers address contradictions in reported synthetic protocols for nitro-group reduction?

  • Methodological Answer : Discrepancies in nitro-group reduction (e.g., over-reduction to amines vs. incomplete conversion) require systematic analysis:
  • Condition screening : Compare catalytic hydrogenation (Pd/C, H₂) vs. chemical reduction (Sn/HCl, Fe/HCl) .
  • By-product analysis : Use GC-MS or LC-HRMS to identify intermediates (e.g., hydroxylamines).
  • pH control : Maintain acidic conditions (pH < 3) to prevent side reactions .

Q. What strategies mitigate instability of the nitro group during storage or reaction conditions?

  • Methodological Answer : Nitro groups are sensitive to light, heat, and reducing agents. Mitigation includes:
  • Storage : Keep the compound in amber vials under inert gas (N₂/Ar) at –20°C .
  • Reaction design : Avoid prolonged heating (>80°C) and use stabilizing ligands (e.g., EDTA) in aqueous media.
    Monitor degradation via periodic NMR or HPLC analysis.

Data Contradiction Analysis

Q. How to resolve conflicting data on the compound’s solubility in polar solvents?

  • Methodological Answer : Discrepancies may arise from impurities or polymorphic forms. Approaches:
  • Purification : Recrystallize from ethanol/water mixtures to isolate the pure form .
  • Solubility assays : Use nephelometry or UV-Vis spectroscopy to quantify solubility in DMSO, EtOH, or buffered solutions.
  • Polymorph screening : Explore crystal forms via slow evaporation or grinding .

Q. Why do biological activity assays for this compound vary across studies?

  • Methodological Answer : Variations stem from differences in:
  • Assay conditions : pH, serum content, or cell lines (e.g., HeLa vs. HEK293). Standardize protocols using CLSI guidelines.
  • Compound purity : Confirm purity (>95%) via HPLC before testing .
  • Metabolic stability : Perform microsomal stability assays to assess degradation rates.

Stability and Handling

Q. What are the best practices for handling and storing this compound to prevent decomposition?

  • Methodological Answer :
  • Storage : Store at –20°C in airtight containers with desiccants (silica gel).
  • Handling : Use gloveboxes under N₂ for hygroscopic or oxygen-sensitive steps .
  • Decomposition tests : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor via TGA/DSC.

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